molecular formula C15H13Cl2NO B11174606 2,6-dichloro-N-ethyl-N-phenylbenzamide

2,6-dichloro-N-ethyl-N-phenylbenzamide

Cat. No.: B11174606
M. Wt: 294.2 g/mol
InChI Key: FBVIMCKSWNDLLC-UHFFFAOYSA-N
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Description

2,6-dichloro-N-ethyl-N-phenylbenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, an ethyl group attached to the nitrogen atom, and a phenyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-ethyl aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can yield corresponding oxides or amines .

Scientific Research Applications

2,6-dichloro-N-ethyl-N-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-ethyl-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,6-dichloro-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-18(11-7-4-3-5-8-11)15(19)14-12(16)9-6-10-13(14)17/h3-10H,2H2,1H3

InChI Key

FBVIMCKSWNDLLC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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